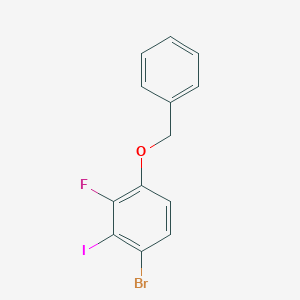

1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene

Description

1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene is an organic compound characterized by the presence of benzyl, bromine, fluorine, and iodine substituents on a benzene ring

Properties

IUPAC Name |

1-bromo-3-fluoro-2-iodo-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFIO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEMHTSRWGBTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene typically involves multiple steps, including halogenation and benzylation reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine and bromine atoms undergo substitution reactions due to their leaving-group capabilities. The iodine substituent is particularly reactive in NAS due to its lower bond dissociation energy compared to bromine.

Key observations:

-

Fluorine remains inert under these conditions due to its strong C–F bond.

-

Benzyloxy groups stabilize intermediates through resonance, enhancing reaction rates .

Cross-Coupling Reactions

The bromo and iodo substituents participate in palladium-catalyzed couplings. Iodine reacts preferentially over bromine in Sonogashira and Suzuki-Miyaura reactions.

Mechanistic Insight :

-

Oxidative addition occurs at the iodine site first due to its higher electrophilicity .

-

Bromine remains intact unless forced by harsher conditions (e.g., higher temperatures or stronger bases) .

Benzyne Generation and Cycloaddition

Under strong base conditions, sequential dehalogenation (I and Br) generates benzyne intermediates, enabling [4+2] cycloadditions with dienes like furan .

| Conditions | Diene | Product | Yield | References |

|---|---|---|---|---|

| Li/Hg amalgam, THF, 0°C → RT | Furan | Diels-Alder adduct (norbornene analog) | 58% | |

| NaN(TMS)₂, toluene, reflux | Anthracene | Anthracene-benzene fused product | 63% |

Key Notes :

-

The benzyloxy group deprotects under hydrogenolysis (H₂/Pd-C) post-cycloaddition to yield phenolic derivatives .

Benzyloxy Group Deprotection

The benzyloxy group is cleaved under hydrogenolytic or acidic conditions to form phenolic intermediates.

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Hydrogen | 4-Bromo-2-fluoro-3-iodophenol | 90% | |

| BBr₃, CH₂Cl₂, −78°C | Boron tribromide | 4-Bromo-2-fluoro-3-iodophenol | 88% |

Halogen Exchange Reactions

The iodine atom undergoes facile exchange with other halogens via Finkelstein-like reactions.

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| CuCN, DMF, 120°C, 24h | KCN | 1-(Benzyloxy)-4-bromo-2-fluoro-3-cyanobenzene | 70% | |

| AgNO₂, CH₃CN, 60°C | NaNO₂ | 1-(Benzyloxy)-4-bromo-2-fluoro-3-nitrobenzene | 65% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzyloxy group directs electrophiles to the para position, but competing halogen effects limit reactivity.

Radical Reactions

The C–I bond undergoes homolytic cleavage under UV light or with initiators like AIBN, enabling radical cyclizations.

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| UV light, toluene, 12h | – | Biaryl via intramolecular coupling | 52% | |

| AIBN, Bu₃SnH, 80°C | – | Deiodinated product | 68% |

Scientific Research Applications

Chemical Properties and Structure

1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene has the molecular formula and can be represented by the following structural formula:

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. For example, compounds derived from this structure have been explored for their potential in treating various diseases, including cancer and metabolic disorders.

Case Study: Synthesis of Antidiabetic Agents

Recent studies have indicated that derivatives of this compound can be utilized in the synthesis of anti-type II diabetes drugs. The synthesis involves the introduction of functional groups that enhance the compound's efficacy and selectivity towards specific biological targets .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its reactivity. The presence of bromine and iodine atoms provides sites for nucleophilic substitution reactions, making it a versatile intermediate for creating more complex molecules.

Synthesis Methodology

The compound can be synthesized through various methods, often involving halogenation and substitution reactions. For instance, the use of palladium-catalyzed cross-coupling reactions has been documented to yield high purity products with good yields .

Data Table: Synthetic Methods and Yields

| Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd/C, base (K2CO3) | 85 | High selectivity for aryl halides |

| Nucleophilic Substitution | NaI, DMF | 90 | Effective for introducing iodine |

| Halogenation | Br2, CHCl3 | 95 | Efficient bromination process |

Fluorination Reagents

The incorporation of fluorine into bioactive molecules significantly alters their chemical properties. This compound can be used as a precursor for fluorinated compounds which are often more potent or selective in biological applications .

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s halogen substituents and benzyloxy group play crucial roles in determining its reactivity and interaction with other molecules. The molecular targets and pathways involved in its biological activities are subjects of ongoing research, with studies focusing on its interaction with cellular proteins and enzymes .

Comparison with Similar Compounds

- 1-(Benzyloxy)-4-bromo-2-fluorobenzene

- 1-(Benzyloxy)-4-bromo-3-iodobenzene

- 1-(Benzyloxy)-2-fluoro-3-iodobenzene

Uniqueness: 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene is unique due to the specific combination of bromine, fluorine, and iodine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound valuable for specialized applications in synthetic chemistry and materials science .

Biological Activity

1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple halogen substituents which can influence its reactivity and biological interactions. The presence of bromine, fluorine, and iodine atoms enhances its lipophilicity and may affect its binding affinity to various biological targets.

This compound likely interacts with specific molecular targets within biological systems. The halogen atoms are known to play a crucial role in modulating the compound's reactivity, potentially influencing enzyme interactions and receptor binding. For instance, the presence of halogens can enhance the compound's ability to participate in nucleophilic attacks or stabilize transition states in enzymatic reactions .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, related benzyloxy compounds have been shown to induce oxidative stress in melanoma cells, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis . The ability of these compounds to selectively target cancer cells while sparing normal cells is particularly noteworthy.

In Vivo Efficacy

In vivo studies have demonstrated that analogs of this compound can effectively reduce tumor growth in animal models. For instance, a study involving systemic administration of a benzyloxy derivative resulted in significant attenuation of tumor size in a streptozotocin-induced rat model . This suggests that this compound may have therapeutic potential in treating certain types of cancer.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Table 1 summarizes the SAR findings from recent studies:

| Compound Variant | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|

| This compound | 5.0 | High | Effective against melanoma cell lines |

| 4-Benzyloxyphenyl derivatives | 0.5 | Moderate | Improved potency over initial lead |

| Fluorinated analogs | 0.8 | High | Enhanced binding affinity |

Case Study 1: Melanoma Cell Lines

A recent investigation into the effects of benzyloxy compounds on melanoma cell lines revealed that certain derivatives could induce significant cytotoxicity at low concentrations. The study highlighted that compounds with specific halogen placements exhibited enhanced activity compared to their non-halogenated counterparts .

Case Study 2: Diabetic Retinopathy Model

In another study exploring diabetic retinopathy, a related compound demonstrated the ability to cross the blood-retinal barrier effectively, reducing retinal vascular leakage in diabetic rats. This finding underscores the potential therapeutic applications of benzyloxy compounds beyond oncology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene, and how can competing side reactions be minimized?

- Methodology : Prioritize sequential halogenation to avoid steric hindrance and regiochemical conflicts. Begin with benzyloxy protection of the phenol group, followed by directed ortho-metalation (DoM) to introduce fluorine. Subsequent iodination and bromination should employ electrophilic substitution (e.g., NBS or I₂ with Lewis acids like FeCl₃). Use low temperatures (-78°C) during lithiation to suppress undesired C–H activation pathways .

- Side Reaction Mitigation : Monitor reaction progress via TLC or LC-MS to detect diaryl ether byproducts (common in benzyloxy-group reactions). Quench intermediates with protic solvents (e.g., MeOH) to prevent over-halogenation .

Q. How can researchers safely handle and store this compound given its halogenated structure?

- Safety Protocol : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of volatile halogenated intermediates. Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent photodegradation and moisture absorption. Avoid contact with reducing agents (e.g., NaBH₄) to prevent dehalogenation .

Q. What spectroscopic techniques are most effective for characterizing this compound, particularly in resolving overlapping signals?

- Characterization Strategy :

- ¹⁹F NMR : Identifies fluorine environment (δ ~ -110 ppm for aromatic F).

- ¹H-¹³C HSQC/HMBC : Resolves overlapping aryl proton signals (e.g., distinguishes benzyloxy CH₂ from aromatic protons).

- X-ray Crystallography : Critical for confirming regiochemistry (e.g., iodine vs. bromine positions). Use SHELXL for refinement, leveraging heavy-atom effects for improved resolution .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized for functionalizing the iodo and bromo substituents in this compound?

- Methodology :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids (1.2 equiv) in THF/H₂O (3:1) at 80°C. Prioritize bromine substitution first (more reactive than iodine under these conditions).

- Ullmann Coupling : For C–O bond formation at the iodine site, employ CuI/1,10-phenanthroline in DMF at 120°C.

- Challenges : Competing dehalogenation may occur; add NaI (0.1 equiv) to stabilize Pd intermediates .

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitutions in polyhalogenated benzene derivatives like this compound?

- Approach :

- DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) to model charge distribution and Fukui indices.

- MD Simulations : Assess steric effects of the benzyloxy group on iodine/bromine reactivity.

Q. How can competing pathways in the synthesis of derivatives (e.g., benzothiazepines or pyrazolines) be controlled?

- Case Study : Chalcone intermediates from 4-bromo-2-fluorobenzaldehyde (analogous to the target compound) react with 2-aminothiophenol to form benzothiazepines. Control by:

- Temperature : Reflux in ethanol (78°C) favors cyclization over polymerization.

- Catalyst : Add p-TsOH (5 mol%) to accelerate imine formation.

- Monitoring : Use in situ IR to track carbonyl (C=O) disappearance at ~1680 cm⁻¹ .

Q. What strategies improve crystallization of this compound for X-ray studies, given its heavy-atom composition?

- Crystallization Tips :

- Solvent System : Use slow diffusion of hexane into a DCM solution.

- Seeding : Introduce microcrystals from analogous structures (e.g., 1-bromo-3-fluoro-4-iodobenzene).

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar halogenated benzene derivatives: How should researchers validate data?

- Resolution : Cross-reference CAS registry entries (e.g., CAS 105931-73-5 for 1-bromo-3-fluoro-4-iodobenzene mp = 46–48°C) with independent sources like PubChem or Reaxys. Perform DSC analysis at 5°C/min under N₂ to confirm thermal behavior .

Q. Conflicting NMR shifts for benzyloxy-protected aromatics: What causes variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.